molecular formula C12H15BrClNO2 B2401502 ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride CAS No. 907953-10-0

ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

Cat. No.: B2401502
CAS No.: 907953-10-0
M. Wt: 320.61
InChI Key: TVOMUUVIPGJZKH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 907953-10-0 . It has a molecular weight of 320.61 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H14BrNO2.ClH/c1-2-16-11 (15)12 (14)6-8-3-4-10 (13)5-9 (8)7-12;/h3-5H,2,6-7,14H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 320.61 .

Scientific Research Applications

Chemoenzymatic Synthesis

  • Kinetic Resolution of Cyclic Quaternary Amino Esters : A study by (Li, Rantapaju, & Kanerva, 2011) demonstrated the use of Candida antarctica lipase B in the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates. This enzymatic approach led to excellent enantioselectivity in producing amino acid enantiomers.

Chemical Synthesis and Analysis

  • Synthesis of Pyrido[3,4-d]pyrimidine Analog : The compound's utility in synthesizing pyrido[3,4-d]pyrimidine analogs was explored by (And & Mckee, 1979). This illustrates its role in the construction of complex heterocyclic structures.
  • Study of Polymorphism : A spectroscopic and diffractometric study of polymorphism in related compounds was conducted by (Vogt et al., 2013). This research highlights the importance of understanding the physical properties of similar compounds in pharmaceutical development.
  • Synthesis of Thiazolopyrimidines : (Sherif et al., 1993) detailed the synthesis of thiazolopyrimidines, a process in which compounds similar to ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride play a crucial role.

Pharmaceutical Synthesis

  • Synthesis of Insecticide Intermediates : The synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a key intermediate in producing a new insecticide, was reported by (Zhi-li, 2007). This showcases the compound's role in the synthesis of agrichemical products.
  • Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride : An efficient and economical synthesis method for a compound closely related to this compound was developed by (Prashad et al., 2006). This illustrates its potential application in the synthesis of pharmaceutical intermediates.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 2-amino-5-bromo-1,3-dihydroindene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c1-2-16-11(15)12(14)6-8-3-4-10(13)5-9(8)7-12;/h3-5H,2,6-7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOMUUVIPGJZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907953-10-0
Record name ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
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